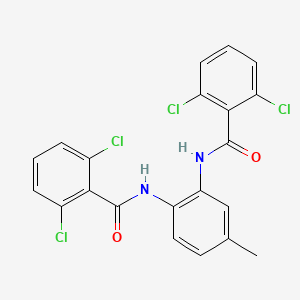

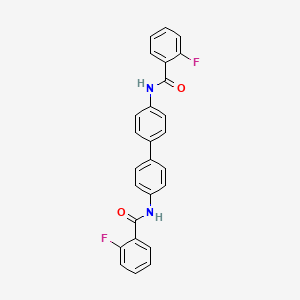

![molecular formula C20H16BrF2N3O3S B4624624 2-{[4-(4-溴苯基)-2-嘧啶基]硫代}-N-[4-(二氟甲氧基)-3-甲氧基苯基]乙酰胺](/img/structure/B4624624.png)

2-{[4-(4-溴苯基)-2-嘧啶基]硫代}-N-[4-(二氟甲氧基)-3-甲氧基苯基]乙酰胺

描述

The compound , due to its structural complexity, likely holds significant potential in various scientific fields. Its synthesis and analysis could offer insights into its utility in material science, chemical synthesis, or possibly pharmacological applications, despite the exclusion of direct drug use and dosage information.

Synthesis Analysis

The synthesis of similar pyrimidine derivatives involves multiple steps, starting from basic chemical intermediates. For instance, Al-Sanea et al. (2020) detailed a process involving the attachment of different aryloxy groups to the C2 position of the pyrimidine ring, indicating a method that could be adaptable for synthesizing our target compound (Al-Sanea et al., 2020).

Molecular Structure Analysis

The analysis of molecular structures often involves crystallography to elucidate the conformation and bonding within compounds. Subasri et al. (2016) presented the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, revealing folded conformations stabilized by intramolecular hydrogen bonds, which could be relevant to understanding the structural characteristics of our compound (Subasri et al., 2016).

Chemical Reactions and Properties

Farouk et al. (2021) explored the chemical reactivity of a N-pyrimidinylacetamide derivative, leading to the synthesis of a variety of heterocyclic compounds. This study illustrates the reactive versatility of pyrimidine acetamides, which could extend to our compound, suggesting potential for diverse chemical transformations (Farouk et al., 2021).

科学研究应用

合成与生物学评估

抗惊厥剂:一项研究重点关注 4,6-二甲基-2-硫代嘧啶的 S-乙酰胺衍生物的合成,包括具有 4-溴苯基取代基的化合物,以评估其作为抗惊厥剂的潜力。这些化合物表现出中等的抗惊厥活性,其中 4-溴苯基乙酰胺在延长潜伏期和减少戊四唑诱导的大鼠癫痫模型中癫痫发作的持续时间和严重性方面显示出显着的活性 (Severina 等人,2020 年)。

抗炎和镇痛剂:合成了源自维斯那金酮和凯林酮的新型化合物,包括具有嘧啶基苯并 [1,2-b: 5, 4-b'] 二呋喃-2-甲酰胺结构的化合物,并显示出显着的抗炎和镇痛活性。这些活性归因于它们抑制环氧合酶-1/环氧合酶-2 (COX-1/COX-2) 的能力,一些化合物显示出高抑制活性和保护水平 (Abu-Hashem 等人,2020 年)。

细胞毒活性:对 2-[3-苯基-4-(嘧啶-4-基)-1H-吡唑 1-基]乙酰胺衍生物的研究表明,将不同的芳氧基连接到嘧啶环的 C2 位上会导致对多种癌细胞系具有显着细胞毒活性的化合物,展示了作为抗癌剂的潜力 (Al-Sanea 等人,2020 年)。

抗菌活性:制备了一系列新的 N-(取代苯基)-2-(4-氧代-5-(4-(噻吩并[2,3-d]-嘧啶-4-基氧基)苯亚甲基)-2-硫代噻唑烷-3-基)乙酰胺衍生物,一些化合物对大肠杆菌、枯草芽孢杆菌、蜡样芽孢杆菌和肺炎克雷伯菌表现出有效的抗菌效力,以及对黄曲霉、黑曲霉、马恩菲真菌和白色念珠菌的抗真菌效力 (Kerru 等人,2019 年)。

化学合成和反应性

- 用于 HPLC 分析的荧光标记:溴乙酰衍生物在用于高效液相色谱 (HPLC) 分析的荧光标记中的应用展示了溴取代化合物在分析化学中的用途。该方法用于对药物制剂中的羧酸盐进行灵敏和选择性分析,展示了此类化合物在化学合成和分析中的多功能性 (Gatti 等人,1996 年)。

属性

IUPAC Name |

2-[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl-N-[4-(difluoromethoxy)-3-methoxyphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrF2N3O3S/c1-28-17-10-14(6-7-16(17)29-19(22)23)25-18(27)11-30-20-24-9-8-15(26-20)12-2-4-13(21)5-3-12/h2-10,19H,11H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWTXVMWUPGOPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)Br)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrF2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(difluoromethoxy)-3-methoxyphenyl]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4624551.png)

![2-methyl-N-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4624555.png)

![2-chloro-1-(chloromethyl)ethyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B4624563.png)

![5-{[(2,5-dichlorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4624572.png)

![2-(4-tert-butylphenoxy)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4624578.png)

![methyl 2-[(2,5-difluorobenzoyl)amino]benzoate](/img/structure/B4624581.png)

![4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B4624583.png)

![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-2-methylbenzamide](/img/structure/B4624600.png)

![N-{1-[2-(allyloxy)benzyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B4624622.png)